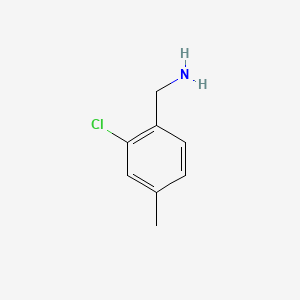

(2-Chloro-4-methylphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPROWZRWXCTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717437 | |

| Record name | 1-(2-Chloro-4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69957-96-6 | |

| Record name | 1-(2-Chloro-4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Chloro-4-methylphenyl)methanamine

Abstract

(2-Chloro-4-methylphenyl)methanamine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif, featuring a substituted benzylamine, is of significant interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering a deep dive into the reaction mechanisms, detailed experimental protocols, and a comparative analysis of the available methods. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important intermediate.

Introduction: The Significance of this compound

Substituted benzylamines are a class of organic compounds that are frequently incorporated into the core structures of a wide range of biologically active molecules. The specific substitution pattern of this compound, with a chlorine atom and a methyl group on the aromatic ring, imparts distinct physicochemical properties that can influence a molecule's potency, selectivity, and pharmacokinetic profile. The strategic synthesis of this compound is therefore a critical step in the development of novel chemical entities. This guide will explore the two most prevalent and practical synthetic routes to this compound, providing the necessary detail for their successful implementation in a laboratory setting.

Primary Synthetic Pathways: A Comparative Overview

The synthesis of this compound can be approached from two principal directions, each commencing from a different precursor:

-

Pathway A: Reduction of 2-Chloro-4-methylbenzonitrile. This is arguably the most common and direct route, relying on the robust and well-established chemistry of nitrile reduction.

-

Pathway B: Reductive Amination of 2-Chloro-4-methylbenzaldehyde. This pathway offers an alternative approach that is also widely used in the synthesis of primary amines.

The choice between these pathways often depends on the availability of the starting materials, the desired scale of the reaction, and the specific equipment and reagents available in the laboratory.

Comparative Data of Synthetic Pathways

| Pathway | Key Transformation | Key Reagents | Typical Yields (%) | Key Advantages | Key Disadvantages |

| A | Nitrile Reduction | LiAlH₄, H₂/Catalyst (e.g., Raney Ni, Pd/C) | 70-95% | High yields, well-established methods. | Use of highly reactive and hazardous reagents (LiAlH₄), or requires specialized hydrogenation equipment. |

| B | Reductive Amination | NH₃ (or NH₄OAc), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | 60-85% | Milder reducing agents can be used, one-pot procedures are possible. | Can be lower yielding, potential for side reactions if not optimized. |

Pathway A: Synthesis via Reduction of 2-Chloro-4-methylbenzonitrile

This pathway hinges on the conversion of the cyano group of 2-Chloro-4-methylbenzonitrile into a primary amine. This transformation can be achieved through several reliable methods, most notably using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Synthesis of the Precursor: 2-Chloro-4-methylbenzonitrile

The most efficient route to 2-Chloro-4-methylbenzonitrile is through the Sandmeyer reaction, starting from the readily available 2-chloro-4-methylaniline.[1][2]

}

Sandmeyer reaction for 2-Chloro-4-methylbenzonitrile synthesis.

Experimental Protocol: Sandmeyer Reaction

-

Diazotization: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-chloro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.[3]

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.[3]

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A reaction is evident by the evolution of nitrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Reduction of 2-Chloro-4-methylbenzonitrile to this compound

LiAlH₄ is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[4][5]

}

LiAlH₄ reduction of 2-Chloro-4-methylbenzonitrile.

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Nitrile: Dissolve 2-chloro-4-methylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄.[6] A granular precipitate should form.

-

Isolation: Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation.

Catalytic hydrogenation is a greener and often more scalable alternative to using metal hydrides.[7][8]

}

Catalytic hydrogenation of 2-Chloro-4-methylbenzonitrile.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation apparatus (e.g., a Parr shaker), charge a solution of 2-chloro-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst: Add a catalytic amount of Raney nickel or palladium on carbon (Pd/C) (typically 5-10 wt%). The addition of a small amount of ammonia can help to suppress the formation of secondary amine byproducts.

-

Hydrogenation: Seal the apparatus, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the mixture with vigorous stirring to the appropriate temperature (e.g., 40-80 °C).[8]

-

Monitoring: The reaction is monitored by the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, the reaction is complete.

-

Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Pathway B: Synthesis via Reductive Amination of 2-Chloro-4-methylbenzaldehyde

This pathway involves the formation of an imine from 2-chloro-4-methylbenzaldehyde and ammonia, followed by in situ reduction to the primary amine.

Synthesis of the Precursor: 2-Chloro-4-methylbenzaldehyde

The synthesis of 2-chloro-4-methylbenzaldehyde can be achieved by the formylation of 3-chlorotoluene. The Vilsmeier-Haack and Gattermann-Koch reactions are two classical methods for this transformation.[9][10]

The Vilsmeier-Haack reaction utilizes a pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide) to formylate an electron-rich aromatic ring.[2]

}

Vilsmeier-Haack formylation of 3-chlorotoluene.

Experimental Protocol: Vilsmeier-Haack Reaction

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to dimethylformamide (DMF) (used as both reagent and solvent) with stirring.

-

Formylation: To the prepared Vilsmeier reagent, add 3-chlorotoluene (1.0 eq) dropwise, maintaining a low temperature.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to around 60-80 °C for several hours.[9]

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a base such as sodium acetate or sodium hydroxide.

-

Isolation: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. The crude aldehyde can be purified by vacuum distillation.

The Gattermann-Koch reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst and a copper(I) chloride co-catalyst.[1][10]

}

Gattermann-Koch formylation of 3-chlorotoluene.

Experimental Protocol: Gattermann-Koch Reaction

Note: This reaction requires specialized high-pressure equipment and the handling of toxic gases (CO and HCl).

-

Catalyst Preparation: In a high-pressure autoclave, charge anhydrous aluminum chloride (AlCl₃) and a catalytic amount of copper(I) chloride (CuCl).

-

Reaction: Add 3-chlorotoluene to the autoclave. Seal the vessel and introduce a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) gas under high pressure.[11]

-

Heat the mixture with vigorous stirring for several hours.

-

Work-up: After cooling and carefully venting the gases, the reaction mixture is poured onto ice and extracted with an organic solvent.

-

Isolation: The organic layer is washed, dried, and concentrated. The product is purified by vacuum distillation.

Reductive Amination of 2-Chloro-4-methylbenzaldehyde

The direct reductive amination of an aldehyde with ammonia is a common method for synthesizing primary amines.[12][13]

}

Reductive amination of 2-Chloro-4-methylbenzaldehyde.

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve 2-chloro-4-methylbenzaldehyde (1.0 eq) in a suitable solvent like methanol. Add a source of ammonia, such as ammonium acetate (excess) or a solution of ammonia in methanol. Stir the mixture at room temperature for a few hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[13] Alternatively, catalytic hydrogenation can be employed as described in section 3.2.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by adding water or a dilute acid. Make the solution basic with an aqueous base (e.g., NaOH) to liberate the free amine.

-

Isolation: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by vacuum distillation.

Conclusion: A Versatile Building Block within Reach

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice between the nitrile reduction and reductive amination pathways will ultimately be guided by practical laboratory considerations. Both routes, when executed with care and attention to detail, provide reliable access to this valuable chemical intermediate. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this compound and to further explore its potential in the development of novel and impactful chemical entities.

References

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.

- Wikipedia. (n.d.). Gattermann reaction.

- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Kimura, Y., et al. (2013).

- JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction.

- Kumar, V., & Sharma, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(2), 543-574.

- Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4).

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.

- ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction.

- Organic Syntheses Procedure. (n.d.). 3.

- Google Patents. (n.d.). CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile.

- University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

- YouTube. (2020, March 5). Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents.

- SciSpace. (2023, June 8). Reaction Chemistry & Engineering.

- ResearchGate. (n.d.). Step-by-step hydrogenation mechanism of benzonitrile to benzylamine on....

- van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.

- ResearchGate. (2025, August 10). ChemInform Abstract: Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.

- Senthamarai, T., et al. (2018).

- BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism.

- Zhang, Y., et al. (2015). Mild hydrogenation of benzonitrile to benzylamine over amorphous NiAl alloy catalyst.

- Organic Chemistry Portal. (n.d.). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.

- YouTube. (2018, September 13). Gattermann Koch Formylation Reaction, mechanism, scope and application IIT JAM CSIR NET GATE.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and....

- Abraham, A., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.

- ChemBK. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Pearson. (n.d.). The two most general amine syntheses are the reductive amination ... | Study Prep in ....

- Google Patents. (n.d.). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.

Sources

- 1. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

A Technical Guide to the Physicochemical Properties of (2-Chloro-4-methylphenyl)methanamine

Section 1: Introduction and Scope

(2-Chloro-4-methylphenyl)methanamine, also known as 2-Chloro-4-methylbenzylamine, is a substituted aromatic amine that serves as a crucial building block in organic synthesis.[1] Its unique substitution pattern—a chloro group ortho to the aminomethyl group and a methyl group para to it—imparts specific reactivity and physical properties that make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound for researchers, scientists, and drug development professionals. The document consolidates available data on its molecular structure, physical and chemical characteristics, and provides expert insight into the practical methodologies for its characterization. All data is supported by authoritative references to ensure scientific integrity.

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: 2-Chloro-4-methylbenzylamine, 1-(2-Chloro-4-methylphenyl)methanamine[1]

Section 2: Molecular and Structural Characteristics

The identity and behavior of a chemical compound are fundamentally dictated by its structure. This compound is a primary amine attached to a toluene ring that is chlorinated at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [1][2][4][5] |

| Molecular Weight | 155.62 g/mol | [2][6][7] |

| Canonical SMILES | CC1=CC=C(CN)C(Cl)=C1 | [4][8] |

| InChI | InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 | [1][4][8] |

| InChI Key | WPPROWZRWXCTSA-UHFFFAOYSA-N | [1][4][8] |

The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the benzene ring influences the electron density and, consequently, the basicity of the amine group and the compound's overall reactivity.

Section 3: Core Physicochemical Properties

The physical state, volatility, and acidity/basicity of a compound are critical parameters for its handling, reaction design, and, in a pharmaceutical context, its pharmacokinetic profile.

| Property | Value | Notes | Source |

| Appearance | Colorless to light yellow liquid | At standard temperature and pressure | [1][3][9] |

| Boiling Point | 240.1 ± 25.0 °C | Predicted value | [2] |

| Density | 1.130 ± 0.06 g/cm³ | Predicted value | [2][3] |

| Relative Density | 1.2 | Experimentally observed | [4] |

| pKa | 8.67 ± 0.10 | Predicted value | [2][3] |

Expert Insights:

-

Basicity (pKa): The predicted pKa of 8.67 indicates that this compound is a moderately strong base.[2][3] This is a pivotal parameter in drug development. At physiological pH (~7.4), the amine group will be predominantly protonated, influencing its aqueous solubility, ability to cross biological membranes, and potential to form ionic bonds with protein targets.

-

Physical State & Volatility: As a liquid with a relatively high boiling point, this compound exhibits low volatility under standard laboratory conditions, which simplifies handling and reduces inhalation exposure risk compared to more volatile amines.[2] Its density, being greater than water, means it will form the lower layer in an immiscible aqueous mixture.[4]

Section 4: Solubility and Partitioning Behavior

While direct experimental solubility data is sparse, the lipophilicity of a compound can be estimated using the octanol/water partition coefficient (LogP).

-

Predicted XlogP: 1.8[8]

The XlogP value of 1.8 suggests that the compound has a moderate degree of lipophilicity.[8] In drug discovery, this value falls within a range often associated with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It indicates a balance between aqueous solubility, necessary for formulation and transport in blood, and lipid solubility, required for permeating cell membranes.

Section 5: Methodologies for Physicochemical Characterization

To ensure the quality and consistency of research, it is essential to employ robust, validated methods for determining key physicochemical properties. Below is an authoritative protocol for the potentiometric determination of pKa, a critical parameter for any ionizable compound.

Protocol: Potentiometric Titration for pKa Determination

This method is a self-validating system for accurately measuring the pKa of amines by monitoring pH changes upon titration with a strong acid.

Causality in Method Selection: Potentiometric titration is chosen over spectrophotometric methods because the chromophore of this compound is unlikely to exhibit a significant and clean pH-dependent UV shift, which is a prerequisite for the latter method. Potentiometry directly measures the activity of hydrogen ions, providing a more direct and robust measure of the acid-base equilibrium.

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Methodology:

-

Instrumentation and Reagents:

-

Calibrated pH meter with a glass electrode.

-

Automated titrator or a manual burette.

-

Standardized 0.1 M Hydrochloric Acid (HCl).

-

This compound (purity ≥98%).

-

Degassed, deionized water. Methanol or another co-solvent if solubility is low.

-

-

System Calibration (Trustworthiness Pillar):

-

Perform a three-point calibration of the pH meter using certified buffers (e.g., pH 4.01, 7.00, 10.01) at 25°C. This ensures the accuracy of the primary measurement.

-

The concentration of the HCl titrant must be accurately known, either by preparation from a certified standard or by standardization against a primary standard like TRIS (tris(hydroxymethyl)aminomethane).

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mmol of the compound and dissolve it in 50 mL of deionized water. If the compound is poorly soluble, a co-solvent like methanol can be used, but the final pKa value must be corrected to an aqueous scale.

-

Place the solution in a jacketed beaker maintained at 25.0 ± 0.1 °C.

-

Blanket the solution with an inert gas (e.g., argon or nitrogen) to prevent the dissolution of atmospheric CO₂, which forms carbonic acid and interferes with the titration of bases.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode and the titrator's dispenser tip into the analyte solution.

-

Begin adding the standardized HCl titrant in small, precise increments (e.g., 0.02 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point volume (Vₑ).

-

The pKa is determined from the pH value at the half-equivalence point (Vₑ/2). This is because at this point, the concentrations of the protonated amine ([BH⁺]) and the free base ([B]) are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

-

Section 6: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Based on available Safety Data Sheets (SDS), this compound presents several hazards.

Hazard Profile: [4]

-

GHS Pictograms: GHS05 (Corrosive), GHS07 (Harmful/Irritant)

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

Recommended Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid breathing vapors.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3] Keep in a cool, dry place, with recommended storage at 2–8 °C.[3]

Section 7: Conclusion

This compound is a liquid aromatic amine with a well-defined physicochemical profile. Its key properties—a molecular weight of 155.62 g/mol , a predicted pKa of 8.67, and moderate lipophilicity—make it a versatile intermediate for chemical synthesis.[2][3] Understanding these properties is paramount for its effective and safe use in research and development, particularly in the synthesis of novel pharmaceutical agents. The methodologies and data presented in this guide provide a solid foundation for scientists working with this compound.

Section 8: References

-

This compound - ChemBK. [Link]

-

This compound (C8H10ClN) - PubChemLite. [Link]

-

(2-Chloro-5-methylphenyl)methanamine | C8H10ClN | CID 18727665 - PubChem. [Link]

-

This compound CAS NO.69957-96-6 - LookChem. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 69957-96-6 [m.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. (2-Chloro-5-methylphenyl)methanamine | C8H10ClN | CID 18727665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C8H10ClN) [pubchemlite.lcsb.uni.lu]

- 9. This compound | CymitQuimica [cymitquimica.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (2-Chloro-4-methylphenyl)methanamine (CAS: 69957-96-6)

Abstract

This compound, also known as 2-chloro-4-methylbenzylamine, is a substituted aromatic amine that serves as a crucial building block in organic synthesis. Its unique structural features—a chlorinated and methylated phenyl ring attached to a methylamine group—make it a valuable intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, analytical methodologies for characterization, and critical safety protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to utilize this compound effectively and safely in their developmental workflows.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is paramount for its successful application in synthesis, including predicting its reactivity, selecting appropriate solvents, and establishing optimal reaction conditions.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 69957-96-6 | [1][2][3] |

| Molecular Formula | C₈H₁₀ClN | [1][2][4] |

| Molecular Weight | 155.62 g/mol | [1][2][5] |

| Appearance | Liquid | [2][4] |

| Density (Predicted) | 1.130 ± 0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 240.1 ± 25.0 °C | [1] |

| pKa (Predicted) | 8.67 ± 0.10 | [1] |

| Purity | Typically ≥96-98% | [3][4] |

| Synonyms | 2-Chloro-4-methylbenzylamine, 1-(2-Chloro-4-methylphenyl)methanamine | [4] |

| InChI Key | WPPROWZRWXCTSA-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | CC1=CC=C(CN)C(Cl)=C1 | [2] |

Synthesis and Reaction Pathways

While multiple synthetic strategies can be envisioned for the preparation of this compound, a common and logical approach involves the reductive amination of the corresponding aldehyde or the reduction of a nitrile intermediate. The choice of pathway often depends on the availability and cost of starting materials and the desired scale of production.

Plausible Synthetic Workflow: Reductive Amination

A highly effective method for synthesizing primary amines is the reductive amination of an aldehyde. This pathway offers high yields and operational simplicity. The process begins with 2-chloro-4-methylbenzaldehyde, which is reacted with an amine source (like ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the target amine.

Sources

molecular structure of (2-Chloro-4-methylphenyl)methanamine

An In-depth Technical Guide to the Molecular Structure of (2-Chloro-4-methylphenyl)methanamine

Introduction

This compound, also known by its synonym 2-Chloro-4-methylbenzylamine, is a substituted aromatic amine with the CAS Number 69957-96-6.[1][2][3][4] As a bifunctional molecule, featuring a reactive primary amine and a substituted phenyl ring, it serves as a valuable intermediate and building block in organic synthesis.[4] The presence of a chlorine atom is particularly significant, as halogenated organic compounds are prominent in medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6][7] More than 250 FDA-approved drugs contain chlorine, underscoring the importance of chlorinated intermediates in pharmaceutical development.[6]

This guide provides a detailed examination of the , aimed at researchers, scientists, and drug development professionals. It synthesizes structural data, spectroscopic principles, and practical considerations to offer a comprehensive technical resource.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula, C₈H₁₀ClN, and a molecular weight of approximately 155.63 g/mol .[1][3] Its structure consists of a benzylamine core where the benzene ring is substituted at position 2 with a chlorine atom and at position 4 with a methyl group. This specific substitution pattern dictates its chemical reactivity and physical properties.

The key physicochemical parameters of the compound are summarized below:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClN | [1][2] |

| Molecular Weight | 155.63 g/mol | [3] |

| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [1] |

| Boiling Point | 240.1 ± 25.0 °C (Predicted) | [1] |

| pKa | 8.67 ± 0.10 (Predicted) | [1] |

| LogP | 2.80740 | [4] |

| Appearance | Liquid | [2] |

| InChI Key | WPPROWZRWXCTSA-UHFFFAOYSA-N | [2] |

The chlorine atom, being electronegative, acts as an electron-withdrawing group via induction, while the methyl group is weakly electron-donating. The primary amine group (-NH₂) imparts basicity and serves as a primary site for synthetic elaboration.

Spectroscopic Elucidation Workflow

Confirming the relies on a combination of spectroscopic techniques. Each method provides unique pieces of information that, when combined, create a complete and validated structural picture. The general workflow for this process is outlined below.

Caption: Workflow for Spectroscopic Structure Elucidation.

Experimental Protocol: Spectroscopic Analysis

This protocol outlines the standard steps for acquiring a full spectroscopic profile of the compound.

-

Sample Preparation :

-

For NMR: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube. The choice of solvent is critical; protic impurities in the solvent can exchange with the amine protons, causing signal broadening or disappearance.

-

For IR: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

For MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile (~1 mg/mL).

-

-

Mass Spectrometry (MS) :

-

Utilize an Electron Impact (EI) mass spectrometer to determine the molecular weight and fragmentation patterns.

-

Expected Observation : The molecular ion peak (M⁺) will appear at m/z 155. A characteristic M+2 peak at m/z 157, with an intensity approximately one-third of the M⁺ peak, is definitive for the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[8] Common fragments would include the loss of the aminomethyl group or cleavage to form a stable 2-chloro-4-methylbenzyl cation.

-

-

Infrared (IR) Spectroscopy :

-

Acquire the spectrum over a range of 4000-600 cm⁻¹.

-

Expected Observations :

-

N-H Stretch : A pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region, characteristic of a primary amine (-NH₂).[9]

-

C-H Stretch (sp³) : Peaks just below 3000 cm⁻¹ for the methyl and methylene groups.

-

C-H Stretch (sp²) : Peaks just above 3000 cm⁻¹ for the aromatic ring.

-

C=C Stretch : Aromatic ring stretching vibrations around 1600-1450 cm⁻¹.

-

C-Cl Stretch : A strong absorption in the fingerprint region, typically around 800-600 cm⁻¹.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR Observations :

-

Aromatic Protons (3H) : Signals in the ~7.0-7.4 ppm range. The substitution pattern will lead to distinct signals with specific splitting patterns (e.g., a doublet, a singlet-like signal, and another doublet).

-

Methylene Protons (-CH₂-) (2H) : A singlet around ~3.8-4.0 ppm.

-

Amine Protons (-NH₂) (2H) : A broad singlet that can appear over a wide range (typically ~1.5-3.0 ppm) and is exchangeable with D₂O.

-

Methyl Protons (-CH₃) (3H) : A sharp singlet around ~2.3 ppm.

-

-

Expected ¹³C NMR Observations :

-

Aromatic Carbons (6C) : Six distinct signals in the ~125-140 ppm range. The carbons directly attached to the chlorine and the aminomethyl group will have characteristic shifts.

-

Methylene Carbon (-CH₂-) (1C) : A signal around ~45 ppm.

-

Methyl Carbon (-CH₃) (1C) : A signal around ~20 ppm.

-

-

Synthetic Considerations

While numerous specific synthetic routes exist for substituted benzylamines, a common and logical laboratory-scale approach involves the reduction of a corresponding nitrile. This method is efficient and avoids the direct handling of more hazardous benzyl halides.

Caption: Generalized Synthetic Workflow via Nitrile Reduction.

The primary amine group is the most reactive center of the molecule, readily undergoing reactions such as acylation, alkylation, and Schiff base formation. This functional handle is the primary reason for its utility as a synthetic intermediate.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][10] The strategic placement of its substituents provides a template that medicinal chemists can exploit:

-

Primary Amine : A versatile nucleophilic handle for building out molecular complexity, essential for forming amide, sulfonamide, or urea linkages common in drug scaffolds.

-

Chlorine Atom : Modulates the electronic properties of the aromatic ring and significantly increases lipophilicity.[7] This can enhance membrane permeability and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[11]

-

Methyl Group : Provides steric bulk and further increases lipophilicity, which can be fine-tuned to optimize binding interactions with a biological target.

The combination of these features makes it a valuable starting point for generating libraries of compounds in the early phases of drug discovery.

Safety and Handling

As with many substituted amines, this compound requires careful handling. Safety data sheets (SDS) for structurally similar compounds indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12][13]

-

Handling : Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]

-

Storage : The compound should be stored under an inert gas (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C) to prevent degradation.[1]

-

First Aid : In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists or if swallowed.[15]

Conclusion

This compound is a well-defined chemical entity whose molecular structure is readily confirmed through standard spectroscopic methods. Its architecture, featuring a reactive amine handle and a strategically halogenated and alkylated aromatic ring, makes it a highly useful building block in synthetic chemistry. For researchers in drug discovery, understanding the interplay of its structural components is key to leveraging its potential in the rational design of novel, biologically active compounds.

References

- This compound - ChemBK. (n.d.).

- This compound CAS NO.69957-96-6 - LookChem. (n.d.).

- Safety data sheet - CPAChem. (2019).

- MSDS of (2-Chloro-4-fluorophenyl)methanamine. (2016).

- - Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-) - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (2019). European Journal of Medicinal Chemistry.

- Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - Bangladesh Journals Online. (2023). Journal of Scientific Research.

- Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine) - ResearchGate. (2025).

- US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents. (n.d.).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019). European Journal of Medicinal Chemistry.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF - ResearchGate. (n.d.).

- Synthetic method for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole - Eureka | Patsnap. (n.d.).

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019).

- Spectroscopy Data for Undergraduate Teaching - ERIC. (2023).

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).

- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. (2013).

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - [sigmaaldrich.com]

- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lehigh.edu [lehigh.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 11. drughunter.com [drughunter.com]

- 12. cpachem.com [cpachem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. capotchem.cn [capotchem.cn]

Spectroscopic Data for (2-Chloro-4-methylphenyl)methanamine: An In-depth Technical Guide

Introduction

(2-Chloro-4-methylphenyl)methanamine, a substituted benzylamine derivative, presents a unique molecular architecture of interest to researchers in medicinal chemistry and drug development. Its structure, featuring a chlorinated and methylated phenyl ring attached to an aminomethyl group, suggests potential applications as a scaffold in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations herein are supported by comparative analysis with structurally related compounds to ensure a high degree of scientific integrity and practical utility for researchers in the field.

Molecular Structure and Isomeric Considerations

The molecular structure of this compound is foundational to interpreting its spectroscopic data. The substitution pattern on the benzene ring dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic H (H-6) | ~7.3 | d | 1H | ~8.0 |

| Aromatic H (H-5) | ~7.1 | dd | 1H | ~8.0, ~2.0 |

| Aromatic H (H-3) | ~7.0 | d | 1H | ~2.0 |

| Methylene (-CH₂-) | ~3.8 | s | 2H | - |

| Amine (-NH₂) | ~1.5-2.5 | br s | 2H | - |

| Methyl (-CH₃) | ~2.3 | s | 3H | - |

Interpretation:

-

Aromatic Region (7.0-7.3 ppm): The three aromatic protons are non-equivalent and will appear as distinct signals. The proton at the H-6 position, being adjacent to the electron-withdrawing chlorine, is expected to be the most deshielded. It will likely appear as a doublet due to coupling with the H-5 proton. The H-5 proton will be a doublet of doublets, coupling to both H-6 and H-3. The H-3 proton, being ortho to the methyl group, will be the most shielded and will appear as a doublet due to meta-coupling with H-5.

-

Benzylic Protons (~3.8 ppm): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. Their proximity to the aromatic ring and the nitrogen atom results in a downfield shift.

-

Amine Protons (1.5-2.5 ppm): The two amine protons will typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Methyl Protons (~2.3 ppm): The three protons of the methyl group are equivalent and will appear as a sharp singlet.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Cl | ~132 |

| C-CH₂NH₂ | ~140 |

| C-CH₃ | ~135 |

| C-H (Aromatic) | ~127-130 |

| -CH₂- | ~45 |

| -CH₃ | ~20 |

Interpretation:

-

Aromatic Carbons (127-140 ppm): The six aromatic carbons will give rise to six distinct signals due to the unsymmetrical substitution pattern. The carbons directly attached to the chloro, aminomethyl, and methyl groups will have characteristic chemical shifts.

-

Benzylic Carbon (~45 ppm): The carbon of the methylene group will appear in the aliphatic region, shifted downfield due to the attachment of the nitrogen atom and the aromatic ring.

-

Methyl Carbon (~20 ppm): The methyl carbon will be observed at a characteristic upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural verification.

Caption: Workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices:

-

Solvent Selection: Chloroform-d₃ (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and has a simple solvent signal that does not interfere with most analyte signals.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and provides a single, sharp signal at 0 ppm that does not overlap with the signals of most organic compounds.

-

Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-Cl bonds, as well as aromatic C=C stretching.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3400-3250 | N-H stretch (amine) | Medium (two bands for primary amine) |

| 3100-3000 | Aromatic C-H stretch | Medium to Weak |

| 2960-2850 | Aliphatic C-H stretch | Medium |

| 1620-1580 | N-H bend (amine) | Medium |

| 1600, 1475 | Aromatic C=C stretch | Medium to Strong |

| 1335-1250 | C-N stretch (aromatic amine) | Strong |

| 800-600 | C-Cl stretch | Strong |

Interpretation:

-

N-H Vibrations: The presence of a primary amine will be indicated by two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. A bending vibration for the N-H bond is expected around 1620-1580 cm⁻¹.[1]

-

C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed below 3000 cm⁻¹.

-

Aromatic C=C Stretching: The characteristic stretching vibrations of the benzene ring will be visible as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹.

-

C-N and C-Cl Vibrations: A strong absorption for the C-N bond is expected in the 1335-1250 cm⁻¹ region. The C-Cl stretching vibration will give a strong band in the fingerprint region (800-600 cm⁻¹).

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a convenient method for obtaining IR spectra of liquid or solid samples with minimal sample preparation.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Causality Behind Experimental Choices:

-

ATR Technique: ATR is a preferred method for its simplicity and speed, requiring no dilution or pellet pressing. It is suitable for a wide range of samples.

-

Background Spectrum: A background spectrum is essential to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring that the resulting spectrum is solely that of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 155/157 | [C₈H₁₀ClN]⁺ | Molecular ion (M⁺) |

| 125 | [C₇H₅Cl]⁺ | Loss of •CH₂NH₂ |

| 126 | [C₇H₆Cl]⁺ | Loss of •CH₂NH |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |

Interpretation:

-

Molecular Ion (m/z 155/157): The molecular ion peak will appear as a doublet with a characteristic 3:1 intensity ratio due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl).

-

Major Fragmentation Pathways: The most likely fragmentation will involve the cleavage of the C-C bond between the aromatic ring and the methylene group (alpha-cleavage), leading to the formation of a stable iminium ion at m/z 30 ([CH₂NH₂]⁺) and a substituted benzyl radical. Another significant fragmentation pathway is the loss of the aminomethyl radical (•CH₂NH₂) to give an ion at m/z 125. The formation of the tropylium ion (m/z 91) through rearrangement is also a common feature in the mass spectra of benzyl derivatives.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.

Caption: Typical GC-MS experimental parameters.

Causality Behind Experimental Choices:

-

GC Column: A non-polar HP-5ms column is well-suited for the separation of a wide range of organic compounds, including aromatic amines.

-

Oven Program: The temperature program is designed to ensure good separation of the analyte from any impurities and solvent, providing sharp chromatographic peaks.

-

Ionization Method: Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging fundamental principles of spectroscopy and comparative data from structurally related molecules, this document serves as a valuable resource for researchers, enabling the confident identification and characterization of this compound. The detailed experimental protocols offer a practical framework for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific investigations involving this and similar molecules.

References

- Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.

- PubMed. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry.

- New Journal of Chemistry. (n.d.). Supporting Information.

- PubChem. (n.d.). 2-Chloro-p-toluidine.

- OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).

- PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Chloro-4-methylphenyl)methanamine

This guide provides a comprehensive analysis of the ¹H NMR spectrum of (2-Chloro-4-methylphenyl)methanamine. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical prediction of the spectrum, supported by established principles of nuclear magnetic resonance and data from analogous compounds. Furthermore, it will outline a robust experimental protocol for acquiring a high-quality spectrum and present the data in a clear, interpretable format.

Introduction

This compound is a substituted benzylamine derivative with potential applications in pharmaceutical and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such organic molecules. The ¹H NMR spectrum, in particular, provides a detailed fingerprint of the molecule's proton environment, offering insights into its electronic structure and conformation. Understanding the intricacies of this spectrum is paramount for confirming the identity and purity of the compound in any research or development setting.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Due to the absence of a publicly available, assigned experimental spectrum for this compound, we will construct a detailed prediction based on established NMR theory and spectral data from related structures such as toluene, benzylamine, and other substituted aromatic systems.[1][2][3]

The structure of this compound presents several distinct proton environments that will give rise to unique signals in the ¹H NMR spectrum.

Figure 1. Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in this compound, assuming a standard deuterated solvent such as CDCl₃.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 7.15 | d | Jortho = ~8.0 | 1H |

| H-5 | ~ 7.10 | dd | Jortho = ~8.0, Jmeta = ~2.0 | 1H |

| H-6 | ~ 7.30 | d | Jmeta = ~2.0 | 1H |

| CH₂ | ~ 3.85 | s | - | 2H |

| CH₃ | ~ 2.30 | s | - | 3H |

| NH₂ | 1.5 - 2.5 (broad) | s (broad) | - | 2H |

Rationale for Predictions

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region of the spectrum is predicted to be between 7.10 and 7.30 ppm.

-

H-6: This proton is ortho to the electron-withdrawing chlorine atom and is expected to be the most deshielded of the aromatic protons. It will likely appear as a doublet due to meta-coupling with H-5 (J ≈ 2 Hz).[4][5]

-

H-3: This proton is ortho to the methyl group and meta to the chloro group. It is expected to appear as a doublet due to ortho-coupling with H-5 (J ≈ 8 Hz).[6][7]

-

H-5: This proton is situated between the methyl and chloromethyl groups. It will experience ortho-coupling from H-3 and meta-coupling from H-6, resulting in a doublet of doublets.[4][7]

-

-

Benzylic Protons (CH₂): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet around 3.85 ppm. In simple benzylamine, this signal appears around 3.84 ppm.[3][8] The substitution on the aromatic ring is not expected to significantly shift this value.

-

Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. In toluene, the methyl protons resonate at approximately 2.3 ppm, and similar values are expected here.[1][9]

-

Amine Protons (NH₂): The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with residual water. A broad signal between 1.5 and 2.5 ppm is a reasonable prediction.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent dissolving power for a wide range of organic compounds and its single residual peak at 7.26 ppm. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.[9]

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

-

Number of Scans (NS): 8-16 scans should be sufficient for a sample of this concentration.

-

Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is generally adequate for ¹H NMR.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before performing the Fourier transform to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

Visualization of Spectral Relationships

The following diagram illustrates the predicted splitting patterns arising from the coupling interactions between the aromatic protons.

Figure 2. Predicted coupling interactions for the aromatic protons.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR spectrum of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently verify the structure of this compound. The outlined experimental protocol serves as a robust starting point for acquiring high-quality NMR data, which is fundamental for accurate structural elucidation and purity assessment in any scientific endeavor.

References

- Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

- The Royal Society of Chemistry. (2016).

- Bothner-By, A. A., & Castellano, S. (1968). Analysis of the Proton NMR Spectrum of Toluene. The Journal of Chemical Physics, 48(1), 161-166. [Link]

- ACD/Labs. 1H–1H Coupling in Proton NMR. (2025-08-21). [Link]

- Organic Chemistry D

- ResearchGate. 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... [Link]

- Varian Mercury plus. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). [Link]

- University of Puget Sound.

- benzylamine, 1H NMR, 400 MHz, dmso-d6, 293 K. [Link]

- Chemistry Stack Exchange. (2018, May 3). What is number of 1H NMR signals for toluene?. [Link]

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

- Modgraph. Proton Chemical Shifts in NMR. Part 141.

- Max Planck Institute for Polymer Research.

- Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603. [Link]

- Semantic Scholar. Analysis of the Proton NMR Spectrum of Toluene. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the ¹³C NMR Analysis of (2-Chloro-4-methylphenyl)methanamine

Abstract: This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of (2-Chloro-4-methylphenyl)methanamine, a key intermediate in various synthetic pathways within the pharmaceutical and agrochemical industries. We will delve into a predictive analysis of its ¹³C NMR spectrum, grounded in the fundamental principles of substituent effects on aromatic systems. This theoretical framework is complemented by a detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control.

Introduction: The Role of ¹³C NMR in Modern Drug Development

In the landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of regulatory compliance and drug safety. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers unparalleled insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, where signal overlap can complicate interpretation, ¹³C NMR spectra are often characterized by well-resolved signals for each unique carbon environment, providing a direct "fingerprint" of the molecule's structure.[2]

The analysis of this compound serves as an excellent case study. Its structure, featuring a tri-substituted benzene ring, presents a non-trivial pattern of chemical shifts that are highly sensitive to the electronic interplay of the chloro, methyl, and aminomethyl substituents. A thorough understanding of its ¹³C NMR spectrum is critical for confirming its identity, assessing purity, and differentiating it from potential isomers that may arise during synthesis.[3][4]

Structural Elucidation: A Predictive Analysis

The ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is influenced by its hybridization and, most importantly, its electronic environment, which is modulated by the substituents on the benzene ring.[5]

To facilitate this analysis, the carbons are numbered as follows:

Caption: IUPAC numbering for this compound.

Substituent Effects on Aromatic Carbons (C1-C6)

The chemical shifts of the aromatic carbons can be predicted by starting with the base value for benzene (~128.5 ppm) and applying additive substituent chemical shift (SCS) effects.[6]

-

C1 (ipso-C to -CH₂NH₂): This carbon is attached to the aminomethyl group. While the nitrogen is electronegative, the overall effect of the -CH₂NH₂ group on the ipso-carbon is complex. Based on data for benzylamine, this carbon is expected to be significantly deshielded relative to benzene.[7][8]

-

C2 (ipso-C to -Cl): The chloro group is strongly electronegative and exerts a powerful inductive electron-withdrawing effect. This leads to a significant deshielding (downfield shift) of the ipso-carbon to which it is attached.[9]

-

C3 (ortho-C to -Cl, meta-C to -CH₂NH₂): This carbon is ortho to the electron-withdrawing chloro group, which generally causes a slight shielding effect compared to the ipso-carbon but deshielding relative to unsubstituted benzene.[6]

-

C4 (ipso-C to -CH₃): The methyl group is a weak electron-donating group through hyperconjugation and induction. This typically causes a deshielding effect at the ipso-carbon.[10]

-

C5 (ortho-C to -CH₃, meta-C to -Cl): Being ortho to the electron-donating methyl group, this carbon is expected to be shielded (shifted upfield).[11]

-

C6 (para-C to -CH₃, ortho-C to -CH₂NH₂): The para-position to the electron-donating methyl group would experience shielding. The ortho-position to the aminomethyl group also contributes to its final shift.

The interplay of these effects results in a unique chemical shift for each aromatic carbon. The lack of symmetry in the substitution pattern means all six aromatic carbons will be distinct.[12]

Aliphatic Carbons (C7, C8)

-

C7 (-CH₃): The methyl carbon attached to an aromatic ring typically resonates in the range of 20-22 ppm. Data for various chlorotoluene isomers supports a chemical shift in this region.[13][14][15]

-

C8 (-CH₂NH₂): The benzylic carbon of the aminomethyl group is attached to an electronegative nitrogen atom and the aromatic ring. This environment causes a downfield shift compared to a simple alkane. For benzylamine, this carbon appears around 46 ppm.[8] This value serves as a strong reference point for our prediction.

Predicted Chemical Shift Summary

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, based on the principles of substituent additivity and comparison with analogous structures.

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C8 | Aliphatic (-C H₂NH₂) | ~ 43 - 46 | Benzylic carbon attached to electronegative nitrogen. Similar to benzylamine.[8] |

| C7 | Aliphatic (-C H₃) | ~ 20 - 22 | Typical shift for a methyl group on an aromatic ring.[13] |

| C5 | Aromatic CH (ortho to -CH₃) | ~ 127 - 129 | Shielded by the electron-donating methyl group. |

| C3 | Aromatic CH (ortho to -Cl) | ~ 129 - 131 | Influenced primarily by the adjacent chloro substituent. |

| C6 | Aromatic CH (para to -CH₃) | ~ 131 - 133 | Shielded by the para-methyl group but deshielded by proximity to the -CH₂NH₂ group. |

| C2 | Aromatic C (ipso to -Cl) | ~ 133 - 135 | Deshielded by the strong inductive effect of the chlorine atom.[9] |

| C1 | Aromatic C (ipso to -CH₂NH₂) | ~ 138 - 141 | Quaternary carbon deshielded by the attached aminomethyl group and adjacent chloro substituent. |

| C4 | Aromatic C (ipso to -CH₃) | ~ 139 - 142 | Quaternary carbon deshielded by the methyl group and influenced by the para-chloro substituent. |

Note: These are estimated values. Actual experimental values may vary depending on solvent and concentration.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The reliability of any NMR analysis hinges on meticulous sample preparation and the correct choice of acquisition parameters. The following protocol is a self-validating system designed to produce high-quality, reproducible ¹³C NMR data.

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Mass Requirement: Weigh approximately 50-100 mg of this compound. The low natural abundance (1.1%) of the ¹³C isotope necessitates a higher concentration than is typical for ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[16]

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a small vial. The choice of solvent is critical as it must fully dissolve the analyte without reacting with it.

-

Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[16]

-

Filtration: To ensure optimal magnetic field homogeneity (shimming), the solution must be free of particulate matter. Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube. Solid particles can cause significant line broadening and distort the spectrum.

-

Labeling: Clearly label the NMR tube with the sample identity.[17]

-

-

Spectrometer Setup and Data Acquisition:

-

Instrumentation: The data should be acquired on a spectrometer with a field strength of at least 400 MHz for protons.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument's probe must be tuned to the ¹³C frequency, and the magnetic field must be shimmed on the deuterium lock signal of the solvent to maximize homogeneity and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled, single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used. Proton decoupling removes ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.[18]

-

Spectral Width: Set a spectral width of approximately 240 ppm (from ~ -10 to 230 ppm) to ensure all carbon signals are captured.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow the carbon nuclei to return to thermal equilibrium between pulses, which is important for accurate quantification if needed.

-

Number of Scans (ns): A minimum of 1024 scans is recommended to obtain a spectrum with an adequate signal-to-noise ratio. For very dilute samples, more scans will be necessary.[18]

-

-

-

Data Processing and Interpretation:

-

Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction algorithm to produce a flat, artifact-free baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If using CDCl₃, the solvent signal can be used as a secondary reference (δ = 77.16 ppm).[19]

-

Analysis: Identify the chemical shifts of all peaks and compare them against the predicted values and reference spectra to confirm the structure of this compound.

-

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its unequivocal structural verification. By understanding the predictable electronic effects of the chloro, methyl, and aminomethyl substituents, a detailed assignment of all eight carbon signals can be achieved. This theoretical prediction, when combined with the robust experimental protocol outlined in this guide, provides scientists in pharmaceutical and chemical research with a reliable framework for compound identification, purity assessment, and quality control. Adherence to these principles and practices ensures the generation of high-fidelity data, which is fundamental to scientific integrity and the advancement of drug development programs.

References

- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(12), 8295–8305. [Link]

- Yamamoto, K., & Ando, I. (2018). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Journal of Molecular Structure, 1157, 491–496. [Link]

- Tang, Q., et al. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

- Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722–730. [Link]

- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

- Iowa State University Chemical Instrumentation Facility.

- University of Leicester.

- University of California, San Diego.

- Amass, A. J., et al. (2001). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.

- Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(51), 11331-11337. [Link]

- Anasazi Instruments. (2019). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

- Wikipedia. (2023).

- ResearchGate. (n.d.).

- Brownlee, R. T. C., & Taft, R. W. (1972). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry, 37(8), 1176-1181. [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) for Benzylamine. [Link]

- de Araujo, M. H. T., & de Oliveira, M. A. L. (2019). 13C Solid State Nuclear Magnetic Resonance as a Tool for Studying Polymorphism in Pharmaceuticals. Iris Journal of Nursing & Care. [Link]

- University College London. (n.d.).

- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]

- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

- Reddit. (2019, May 2). Does anyone know any database of NMR spectra? r/chemistry. [Link]

- Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. [Link]

- NMR Wiki. (2010, July 29).

- Reich, H. J. (2021, October 20). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

- ResearchGate. (n.d.). 13C solid-state NMR analysis of the most common pharmaceutical excipients used in solid drug formulations, Part I: Chemical shifts assignment. [Link]

- Ethier, A., et al. (2018). Figure 4: 13 C NMR spectrums for the reaction of benzylamine (4) with...

- Moser, A. (2008, March 31).

- Pearson. (2023, September 5).

- LibreTexts Chemistry. (2024, March 17). 15.

- Wiley Science Solutions. (n.d.).

- ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]